Tetraamminecopper(II) sulfate hydrate Tetraamminecopper(II) sulfate hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575836
InChI: InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1;/p-2
SMILES:
Molecular Formula: CuH8N4O4S-4
Molecular Weight: 223.70 g/mol

Tetraamminecopper(II) sulfate hydrate

CAS No.:

Cat. No.: VC16575836

Molecular Formula: CuH8N4O4S-4

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Tetraamminecopper(II) sulfate hydrate -

Specification

Molecular Formula CuH8N4O4S-4
Molecular Weight 223.70 g/mol
IUPAC Name copper;azanide;sulfate
Standard InChI InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1;/p-2
Standard InChI Key PTFZJJIFGGDFKI-UHFFFAOYSA-L
Canonical SMILES [NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Cu+2]

Introduction

Chemical Identity and Nomenclature

Tetraamminecopper(II) sulfate hydrate is systematically named as tetraammineaquacopper(II) sulfate monohydrate, reflecting its composition of a central copper(II) ion coordinated by four ammonia molecules, one water molecule, and a sulfate counterion. The compound is interchangeably referred to as copper tetraammine sulfate, cupric sulfate ammoniate, or tetraamminecopper sulphate in literature . Its CAS registry number, 14283-05-7, corresponds to the anhydrous form, while the monohydrate variant is registered under CAS 10380-29-7 . The molecular formula varies slightly depending on hydration state: the anhydrous form is CuH₈N₄O₄S (molecular weight 223.69 g/mol), whereas the monohydrate is CuH₁₄N₄O₅S (molecular weight 245.75 g/mol) .

Table 1: Key Identifiers of Tetraamminecopper(II) Sulfate Hydrate

PropertyValue/DescriptionSource
CAS Number (Anhydrous)14283-05-7
CAS Number (Monohydrate)10380-29-7
Molecular FormulaCuH₈N₄O₄S (Anhydrous)
Molecular Weight223.69 g/mol (Anhydrous)
Density1.81 g/cm³
Solubility in Water18.5 g/100 g at 21.5°C

Synthesis and Preparation Methods

The synthesis of tetraamminecopper(II) sulfate hydrate typically involves the reaction of copper(II) sulfate pentahydrate with concentrated aqueous ammonia. The process capitalizes on the ligand substitution mechanism, where ammonia molecules replace water ligands coordinated to the copper(II) ion. A representative reaction is:

CuSO₄\cdotp5H₂O+4NH₃[Cu(NH₃)₄(H₂O)]SO₄\cdotpH₂O+4H₂O\text{CuSO₄·5H₂O} + 4\text{NH₃} \rightarrow [\text{Cu(NH₃)₄(H₂O)}]\text{SO₄·H₂O} + 4\text{H₂O}

Procedure Overview:

  • Dissolution: Copper(II) sulfate pentahydrate (1.25–1.5 g) is dissolved in a minimal volume of distilled water (4–5 mL) under gentle heating .

  • Ammoniation: Concentrated ammonia (2–4 mL) is added dropwise, resulting in a deep blue solution due to the formation of the [Cu(NH₃)₄(H₂O)]²⁺ complex .

  • Precipitation: Ethanol or isopropanol is introduced to reduce solubility, prompting crystallization of the complex. Cooling the mixture in an ice bath enhances yield .

  • Isolation: The precipitate is vacuum-filtered, washed with cold ethanol, and air-dried .

Table 2: Synthetic Conditions and Yields

ParameterOptimal ConditionImpact on Yield
Ammonia Concentration15–28% (concentrated)Higher ligand availability
Temperature0–5°C (post-precipitation)Reduces solubility
Solvent Ratio1:1.5 (aqueous:ethanol)Enhances crystallization

Structural and Spectroscopic Characteristics

The crystal structure of tetraamminecopper(II) sulfate monohydrate has been resolved via X-ray crystallography, confirming a square pyramidal geometry around the copper(II) center. The four ammonia ligands occupy the equatorial positions, while the apical site is held by a water molecule. Key bond distances include Cu–N (210 pm) and Cu–O (233 pm) .

Spectroscopic Insights:

  • UV-Vis Spectroscopy: The complex exhibits a strong absorption band at ~600 nm, attributed to the d-d transition of the copper(II) ion, responsible for its intense blue color .

  • Infrared (IR) Spectroscopy: Stretching frequencies at 3300 cm⁻¹ (N–H) and 1100 cm⁻¹ (S–O) confirm the presence of ammonia and sulfate groups, respectively .

Physicochemical Properties

Tetraamminecopper(II) sulfate hydrate is hygroscopic and gradually releases ammonia upon exposure to air, reverting to copper(II) sulfate . Its solubility in water (18.5 g/100 g at 21.5°C) is markedly higher than in ethanol or isopropanol, facilitating purification via solvent fractionation . The compound decomposes at 330°C, releasing NH₃ and H₂O vapors .

Table 3: Thermal and Solubility Data

PropertyValueSource
Decomposition Temperature330°C
Water Solubility18.5 g/100 g (21.5°C)
Ethanol Solubility<0.1 g/100 g

Industrial and Analytical Applications

  • Rayon Production: The compound’s derivative, Schweizer’s reagent ([Cu(NH₃)₄]²⁺), dissolves cellulose, aiding in the manufacture of rayon fibers .

  • Corrosion Studies: Its formation in brass alloys exposed to ammonia serves as an indicator of stress corrosion cracking .

  • Analytical Chemistry: The intense blue color of [Cu(NH₃)₄]²⁺ is utilized in colorimetric assays for copper quantification .

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